molecular formula C14H13BrN2O3S B11643658 N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-99-1

N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11643658
CAS No.: 19837-99-1
M. Wt: 369.24 g/mol
InChI Key: OSYSIBWYHZMFBE-UHFFFAOYSA-N
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Description

N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13BrN2O3S It is a derivative of acetamide and features a bromophenyl group and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: Products include amines and carboxylic acids.

Scientific Research Applications

N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfamoyl group.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of the target’s activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2-bromophenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. The combination of the bromophenyl and sulfamoyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

CAS No.

19837-99-1

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[4-[(3-bromophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18)

InChI Key

OSYSIBWYHZMFBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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